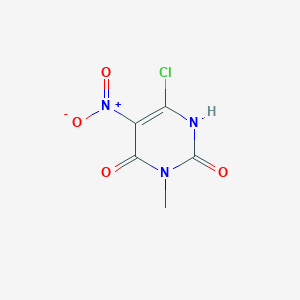

6-クロロ-3-メチル-5-ニトロ-1H-ピリミジン-2,4-ジオン

説明

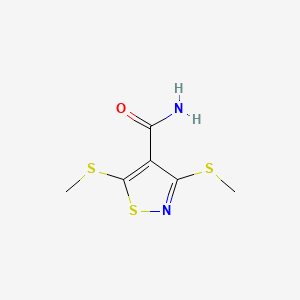

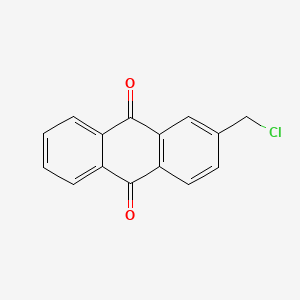

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C5H4ClN3O4 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

科学的研究の応用

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a building block for more complex molecules.

作用機序

Target of Action

Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Compounds with similar structures have been shown to interact with amino acids present in the active sites of enzymes . The presence of a fused heterocycle and a hydrophobic substituent on the ring was found to enhance the activity due to interactions with the enzyme .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

生化学分析

Biochemical Properties

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions are primarily due to the compound’s ability to mimic natural substrates or bind to active sites, thereby blocking enzyme activity. Additionally, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function.

Cellular Effects

The effects of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key enzymes in the folate pathway, leading to reduced nucleotide synthesis and impaired DNA replication. These cellular effects highlight the potential of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as dihydrofolate reductase, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to downstream effects on nucleotide synthesis and cell proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term studies have shown that prolonged exposure to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione can lead to sustained inhibition of target enzymes and persistent effects on cellular function. These findings suggest that the compound’s biochemical activity is maintained over time, making it suitable for extended experimental applications.

Dosage Effects in Animal Models

The effects of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s accumulation in tissues and its impact on cellular metabolism. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is involved in several metabolic pathways, primarily those related to nucleotide synthesis and folate metabolism . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the synthesis of nucleotides. This disruption leads to reduced DNA replication and cell proliferation. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, further influencing cellular function.

Transport and Distribution

Within cells and tissues, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. This dual localization allows 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione to exert its effects on multiple cellular processes, highlighting its versatility as a biochemical modulator.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione typically involves the nitration of 6-chloro-3-methyluracil. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces a nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

化学反応の分析

Types of Reactions

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as amines, thiols, and other nucleophiles are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products

Substitution: Products include derivatives with various substituents replacing the chlorine atom.

Reduction: The major product is 6-chloro-3-methyl-5-amino-1H-pyrimidine-2,4-dione.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

類似化合物との比較

Similar Compounds

6-chloro-3-methyluracil: Lacks the nitro group at the 5-position.

5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the chlorine and methyl groups.

6-chloro-5-nitro-1H-pyrimidine-2,4-dione: Similar but lacks the methyl group at the 3-position.

Uniqueness

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

特性

IUPAC Name |

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMVAKNXHWSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289479 | |

| Record name | MS-1874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-86-4 | |

| Record name | 878-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS-1874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)